Product packaging for Morpholin-3-ylmethanol hydrochloride(Cat. No.:CAS No. 955400-09-6)

Morpholin-3-ylmethanol hydrochloride

Cat. No.: B1358618
CAS No.: 955400-09-6
M. Wt: 153.61 g/mol
InChI Key: WFLUDHYXVXRFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Morpholine (B109124) Derivatives in Scientific Inquiry

The versatility of the morpholine scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov Researchers have extensively explored morpholine derivatives for their potential in treating a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.gov

Significance of Morpholin-3-ylmethanol Hydrochloride as a Research Compound

The significance of this compound in research lies primarily in its role as a chiral building block. The compound exists as two enantiomers, (S)-Morpholin-3-ylmethanol hydrochloride and (R)-Morpholin-3-ylmethanol hydrochloride, which are crucial for the asymmetric synthesis of complex molecules. smolecule.comnih.gov The ability to introduce a specific stereochemistry is paramount in drug development, as different enantiomers of a drug can have vastly different biological activities. smolecule.com

(S)-Morpholin-3-ylmethanol has been identified as a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). For instance, it is a crucial component in the synthesis of the antibiotic Linezolid, the anticancer agent Gefitinib, and the antiemetic drug Aprepitant. wikipedia.orgnewdrugapprovals.orgresearchgate.net Its incorporation into these drugs highlights its importance in constructing the specific three-dimensional structures required for their therapeutic effects. The hydroxymethyl group at the 3-position of the morpholine ring provides a convenient handle for further chemical transformations, allowing for the facile construction of more elaborate molecular architectures.

Interactive Table: Applications of this compound Isomers

IsomerApplicationTherapeutic Area
(S)-Morpholin-3-ylmethanolSynthesis of LinezolidAntibacterial
(S)-Morpholin-3-ylmethanolSynthesis of GefitinibAnticancer
(S)-Morpholin-3-ylmethanolSynthesis of AprepitantAntiemetic
(R)-Morpholin-3-ylmethanolAsymmetric synthesisChiral auxiliary

Historical Perspectives and Evolution of Morpholine Chemistry in Academia

The history of morpholine chemistry dates back to the late 19th century. The naming of morpholine is attributed to the German chemist Ludwig Knorr, who was conducting research on the structure of morphine. wikipedia.org While his initial hypothesis about the structural relationship was later proven incorrect, the name "morpholine" persisted. wikipedia.org

Early research into morpholine and its derivatives was largely focused on their fundamental chemical properties and synthesis. A significant milestone in the evolution of morpholine chemistry was the development of various synthetic methods, which made these compounds more accessible for study. wikipedia.org

The mid-20th century saw a surge of interest in the biological activities of morpholine derivatives, leading to the discovery of several compounds with therapeutic potential. This period marked a shift in the focus of morpholine research from basic chemistry to medicinal and pharmacological applications. The recognition of the morpholine ring as a "privileged scaffold" in the late 20th and early 21st centuries solidified its importance in drug discovery and development. nih.gov Today, academic and industrial research continues to explore the vast chemical space of morpholine derivatives, seeking to develop new therapeutic agents and innovative synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B1358618 Morpholin-3-ylmethanol hydrochloride CAS No. 955400-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625020
Record name (Morpholin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955400-09-6
Record name (Morpholin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (morpholin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Elucidation of Biological Activities and Pharmacological Potential

Investigation of Receptor Interactions and Binding Affinities

The structure of Morpholin-3-ylmethanol, featuring a morpholine (B109124) ring, suggests the potential for interaction with a variety of receptor systems. The nitrogen and oxygen heteroatoms within the morpholine ring, along with the hydroxyl group of the methanol (B129727) substituent, can participate in hydrogen bonding and other non-covalent interactions that are crucial for ligand-receptor recognition.

G Protein-Coupled Receptors represent a large and diverse family of transmembrane receptors that are common targets for a wide array of pharmaceuticals. The activity of morpholine-containing compounds has been investigated at several key GPCRs.

The dopamine (B1211576) D4 receptor (D4R) is a member of the D2-like family of dopamine receptors and has been a target of interest for neuropsychiatric disorders. googleapis.com The morpholine scaffold has been identified as a key component in the development of potent and selective D4R antagonists. googleapis.comgoogleapis.com

Research into a series of chiral alkoxymethyl morpholine analogs has demonstrated that these compounds can act as potent D4R antagonists. googleapis.com Structure-activity relationship (SAR) studies have revealed that modifications to substituents on this scaffold can significantly impact binding affinity. For instance, the introduction of fluoro-substituents on an associated indole (B1671886) moiety resulted in compounds with high potency. googleapis.com One of the most potent compounds from a studied series, which combined a 6-fluoro-3-indole analog with a 2-chloro-6-alkoxypyridine, exhibited a Kᵢ value of 3.3 nM. googleapis.com This highlights the importance of the morpholine structure in achieving high affinity for the D4 receptor. While many D4R ligands belong to chemotypes like piperazines and piperidines, morpholines represent another important class of compounds targeting this receptor. google.com

Binding Affinities of Selected Morpholine Derivatives at the Dopamine D4 Receptor
CompoundModificationD4R Kᵢ (nM)
5k3-fluoro substituted10.4
5l4-fluoro substituted13.1
5m3-fluoro substituted10.8
5n4-fluoro substituted10.1
5y6-fluoro-3-indole with 2-chloro-6-alkoxypyridine3.3

The serotonin (B10506) 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, making it a significant target for drug development. google.com However, research on derivatives containing a morpholine ring suggests a diminished role for this scaffold in achieving high affinity for the 5-HT1A receptor.

In studies of arylpiperazinyl derivatives of 5-hydroxy-4,7-dimethylcoumarin, which showed high, subnanomolar affinities for the 5-HT1A receptor, the substitution of the piperazine (B1678402) ring with a morpholine ring led to a dramatic decrease in binding affinity. google.com The resulting morpholine-containing compounds exhibited Kᵢ values ranging from 250.0 to 3500.0 nM, a significant reduction compared to their piperazine counterparts. google.com This suggests that for this class of compounds, the structural characteristics of the piperazine moiety are more favorable for high-affinity binding to the 5-HT1A receptor than those of the morpholine moiety.

Comparison of Binding Affinities at the 5-HT1A Receptor
Compound ClassCore MoietyReported Kᵢ Range (nM)
Arylpiperazinyl derivativesPiperazine0.3 - 1.0
Analogous morpholine derivativesMorpholine250.0 - 3500.0

The β2-adrenergic receptor is a key regulator of smooth muscle relaxation and is a primary target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease. ambeed.comgoogleapis.com Ligands for this receptor can be classified as full agonists, partial agonists, or antagonists based on the level of cellular response they elicit. Partial agonists are compounds that produce a submaximal response compared to full agonists, even at saturating concentrations. This can be due to their inability to fully stabilize the active conformation of the receptor.

Despite the known utility of morpholine scaffolds in various biologically active molecules, a review of the scientific literature did not yield specific research findings on the activity of Morpholin-3-ylmethanol hydrochloride or its direct derivatives as partial agonists at the β2-adrenergic receptor. Further investigation is required to determine if this compound has any modulatory effects on the β2AR.

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often associated with diseases such as cancer. The morpholine ring is a recognized pharmacophore in the design of kinase inhibitors.

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Its overactivation is implicated in many cancers, making it a significant target for anticancer drug development. The morpholine moiety has been shown to be a highly beneficial structural feature for mTOR inhibitors.

Dramatic improvements in selectivity for mTOR over the related PI3K kinases have been achieved by incorporating bridged morpholines into pyrazolopyrimidine inhibitors. These modifications have led to the development of analogs with subnanomolar mTOR IC₅₀ values and selectivity of up to 26,000-fold versus PI3Kα. Chiral morpholines, in particular, have been shown to yield inhibitors where the different enantiomers possess distinct potency and selectivity profiles. For instance, in one study, the (R)-enantiomers of a series of compounds consistently showed higher affinity for mTOR than the corresponding (S)-configured compounds. This stereospecificity underscores the precise structural requirements for effective mTOR inhibition.

Inhibitory Activity of Selected Morpholine-Containing Compounds against mTOR
Compound TypeKey Structural FeaturemTOR IC₅₀ Range (nM)Selectivity vs. PI3Kα (fold)
PyrazolopyrimidinesChiral morpholines0.1 - 100~32 - 20,000
Bridged morpholine analogsBridged morpholinesSubnanomolarUp to 26,000

Interaction with Neurotransmission and Cell Signaling Pathways

Direct studies detailing the specific interactions of this compound with neurotransmission are limited. However, the morpholine scaffold is a recognized component in drugs targeting the central nervous system. mspsss.org.ua Generally, chemical compounds can interfere with neurotransmission through various mechanisms, including affecting neurotransmitter synthesis, release, uptake, or metabolism, and by interacting with post-synaptic receptors. nih.gov

Beyond PI3K, morpholine derivatives have been shown to interact with other critical cell signaling pathways. For instance, certain novel indolylacrylamide derivatives, which induce apoptosis, were found to decrease the activity of the ERK signaling pathway. nih.gov This was observed through a significant reduction in the levels of phosphorylated ERK1/2 and c-Jun proteins. nih.gov The Wnt/β-catenin and mTOR pathways are other signaling cascades that have been identified as targets for compounds in cancer therapy research, although direct modulation by this compound is not specified. mdpi.com

Antimicrobial and Cytotoxic Activity Assessments

Evaluation of Potential Antimicrobial Properties

Derivatives of morpholine have demonstrated notable antimicrobial activity against a range of bacterial strains. researchgate.net In one study, several newly synthesized morpholine derivatives were evaluated for their inhibitory action against various Gram-positive and Gram-negative bacteria. The results, measured by the diameter of the inhibition zone, indicated a broad spectrum of activity. researchgate.net For example, one derivative showed high inhibitory action against 82.83% of the tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative was highly effective against 89.61% of the strains tested. researchgate.net The minimum inhibitory concentration (MIC) for some derivatives was as low as 3.125 mg/ml against species like Enterococcus faecium and Enterococcus gallinarum. researchgate.net

Table 2: Antimicrobial Activity of a Select Morpholine Derivative

Bacterial Strain Inhibition Zone (mm)
Hafnia alvei Moderate Activity
Pseudomonas proteamaculans Moderate Activity
Enterococcus gallinarum Moderate Activity
Micrococcus flavus Moderate Activity
Brochothrix thermosphacta Low Sensitivity

Data derived from a study on morpholine derivatives, showing varied inhibitory action. researchgate.net

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. researchgate.net Research has shown that novel derivatives of morpholin-3-one (B89469) can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov Further investigation revealed that these compounds induce apoptosis and cause a partial blockage of the cell cycle at the G1 phase. nih.gov This apoptotic effect was associated with a significant elevation in the levels of p53 and Fas proteins, which are crucial regulators of cell growth and apoptosis. nih.gov

Similarly, other complex heterocyclic compounds incorporating a morpholine ring have been investigated for their cytotoxic effects. For example, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives showed strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cancer cell lines. researchgate.net In a different study, novel indolylacrylamide derivatives were found to induce cell cycle arrest at the G2/M phase and enhance chromatin condensation and PARP-cleavage, all of which are indicators of apoptosis induction in hepatocellular carcinoma cell lines. nih.gov Another study on flufenamic acid derivatives found that one compound induced apoptosis in MCF-7 breast cancer cells by increasing caspase 9 mRNA levels and enhancing cytochrome c release from mitochondria, indicating the involvement of the intrinsic apoptotic pathway. semanticscholar.org

Antitubercular Activity Studies

The emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new therapeutic agents. nih.govvensel.org The morpholine scaffold has been incorporated into novel compounds evaluated for antitubercular activity.

Studies on substituted indolizines containing morpholine have identified compounds with significant inhibitory activity against the H37Rv and MDR strains of MTB. nih.gov One indolizine (B1195054) derivative was identified as a particularly promising agent, displaying minimum inhibitory concentration (MIC) values of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov Similarly, research into piperidine (B6355638) and morpholine 1,8-naphthyridine (B1210474) analogues has yielded compounds with potent activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Table 3: Antitubercular Activity of Select Morpholine-Containing Derivatives

Compound Series Strain MIC (µg/mL)
Indolizine Derivative 4 M. tuberculosis H37Rv 4
Indolizine Derivative 4 MDR-M. tuberculosis 32
Indolizine Derivative 2d MDR-M. tuberculosis Active
Indolizine Derivative 2e MDR-M. tuberculosis Active

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov

Anti-inflammatory and Anti-tumor Properties

The morpholine nucleus is a versatile scaffold found in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects. researchgate.netuobaghdad.edu.iq

Some morpholine derivatives have been evaluated for anti-inflammatory activity using models such as the carrageenan-induced hind paw edema test in rats. researchgate.net Certain synthesized benzophenone-N-ethyl morpholine ethers were found to possess anti-inflammatory properties. researchgate.net

The anti-tumor properties of morpholine-containing compounds are extensively documented and are often linked to the cytotoxic and apoptotic activities mentioned previously. mspsss.org.uae3s-conferences.org For example, novel morpholine acetamide (B32628) derivatives were designed and screened for their anticancer potential, with some compounds showing significant inhibitory activities against carbonic anhydrase, an enzyme implicated in tumor biology. nih.gov In another study, a new series of quinoline (B57606) derivatives were synthesized and evaluated for their in vitro anti-tumor activity against several cancer cell lines, including HePG-2, HCT-116, and MCF-7, with some compounds showing IC50 values in the range of 5.6-19.2 µg/ml. researchgate.net The anti-tumor effects are often achieved through the inhibition of critical enzymes like protein kinases or by inducing apoptosis. nih.govresearchgate.net

Enzyme Inhibition Studies

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets, including enzymes. acs.orgresearchgate.net The ability of the morpholine ring to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, makes it an attractive component in the design of enzyme inhibitors. researchgate.net While specific enzyme inhibition studies directly investigating this compound are not extensively available in the public domain, the broader class of morpholine-containing compounds has been the subject of numerous research endeavors, revealing a wide spectrum of enzyme inhibitory activities.

Research into morpholine derivatives has identified their potential as inhibitors of several key enzyme families. For instance, various derivatives have been synthesized and evaluated for their inhibitory effects on kinases, which are crucial regulators of cellular processes. sci-hub.se The morpholine moiety in these compounds can form important hydrogen bond interactions with amino acid residues in the active site of kinases. e3s-conferences.org

Furthermore, morpholine-based compounds have been explored as cholinesterase inhibitors, with potential applications in the management of neurodegenerative diseases. researchgate.netmdpi.com In these studies, the morpholine ring is often a key structural element that contributes to the molecule's ability to bind to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). mdpi.com For example, a series of novel quinoline derivatives bearing a morpholine moiety were synthesized and showed dual inhibitory activity against both AChE and BChE. mdpi.com

The general structure-activity relationship (SAR) studies of morpholine derivatives often highlight the importance of the morpholine ring for potent inhibitory activity. sci-hub.see3s-conferences.org Substitutions on the morpholine ring and the nature of the molecular scaffold to which it is attached play a critical role in determining the potency and selectivity of the enzyme inhibition. nih.gov

While direct enzymatic data for this compound is not provided, the extensive research on analogous structures suggests that it could serve as a valuable building block or starting material for the synthesis of novel enzyme inhibitors. The hydroxymethyl group at the 3-position of the morpholine ring offers a site for further chemical modification, allowing for the generation of a library of derivatives that could be screened for activity against a panel of enzymes.

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Research

Correlating Chemical Modifications with Biological Effects

The biological effects of morpholine-containing compounds can be significantly altered by chemical modifications to the core structure. The morpholine (B109124) ring itself is considered a versatile scaffold in medicinal chemistry due to its favorable metabolic, biological, and physicochemical properties. nih.gov The introduction of various functional groups to the morpholin-3-ylmethanol backbone can modulate its pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, modifications can influence the molecule's ability to cross the blood-brain barrier, a crucial factor for CNS-active drugs. acs.orgnih.govresearchgate.net

The hydroxymethyl group at the C-3 position of morpholin-3-ylmethanol is a key site for chemical modification. Alterations at this position can lead to changes in the compound's interaction with biological targets. For example, esterification or etherification of the hydroxyl group can alter the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom of the morpholine ring can be substituted to introduce a variety of functional groups, which can lead to diverse pharmacological activities. e3s-conferences.org

The relationship between chemical structure and biological activity is often complex, with small changes leading to significant differences in potency and selectivity. Therefore, systematic modifications and subsequent biological testing are essential to build a comprehensive SAR profile.

Impact of Stereochemistry on Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, and morpholin-3-ylmethanol hydrochloride, which possesses a chiral center at the C-3 position, is no exception. ijpsjournal.comnih.gov The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov

The spatial arrangement of the hydroxymethyl group at the C-3 position of the morpholine ring can significantly influence how the molecule interacts with its biological target. nih.gov The specific three-dimensional orientation of the substituents is critical for optimal binding to a receptor or enzyme active site. nih.gov For instance, chiral morpholines have been shown to produce inhibitors with distinct selectivity and potency profiles for their respective enantiomers. ijprems.com

Therefore, the synthesis and evaluation of individual enantiomers of this compound and its derivatives are crucial for understanding the stereochemical requirements for activity and for the development of safer and more effective drugs. ijpsjournal.comnih.gov The use of a single, more active enantiomer can lead to a simpler pharmacological profile, an improved therapeutic index, and less complex pharmacokinetics. nih.gov

Influence of Morpholine Ring Substituents on Potency and Selectivity

Substituents on the morpholine ring can have a profound impact on the potency and selectivity of the resulting compounds. The morpholine ring can serve as a scaffold to correctly position appendages for interaction with a biological target. acs.orgnih.govnih.govresearchgate.net The nature, size, and position of these substituents can fine-tune the binding affinity and selectivity for a specific receptor or enzyme.

For example, in the development of CNS drug candidates, the introduction of substituents on the morpholine ring has been explored to enhance brain permeability and target engagement. acs.orgnih.govresearchgate.net Even small alkyl groups on the morpholine ring can influence the molecule's conformation and how it fits into a binding pocket. In some cases, the introduction of bridged morpholine structures has led to dramatic improvements in selectivity for certain targets, such as the mammalian target of rapamycin (B549165) (mTOR). ijprems.com

The following table summarizes the general influence of morpholine ring substituents on pharmacological properties based on broader studies of morpholine-containing compounds:

Substituent TypeGeneral Effect on Potency and SelectivityRationale
Small Alkyl GroupsCan increase potency and selectivityMay provide optimal steric fit in the binding pocket and increase lipophilicity.
Aromatic RingsCan significantly enhance potencyMay engage in pi-stacking or other hydrophobic interactions with the target.
Halogen AtomsCan increase potency and alter metabolic stabilityCan modulate electronic properties and provide additional binding interactions.
Bridged StructuresCan dramatically increase selectivityMay create a more rigid conformation that fits a specific binding site more precisely.

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands, such as this compound derivatives, and their biological targets at an atomic level. nih.govrsc.org These methods can provide valuable insights into the binding modes, affinities, and conformational changes that occur upon ligand binding. rsc.org

Molecular docking, a common computational technique, can be used to predict the preferred orientation of a ligand within the binding site of a target protein. nih.gov This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For morpholine derivatives, docking studies can elucidate how the morpholine oxygen and nitrogen atoms, as well as the hydroxymethyl group, interact with amino acid residues in the target's active site. mdpi.com

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-target complex over time. rsc.org MD simulations can reveal the stability of the binding pose predicted by docking and can provide information about the conformational flexibility of both the ligand and the target. mdpi.com These simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain a better understanding of the structural features that are important for activity. frontiersin.org

For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, and they quantify various aspects of the molecule's structure and properties. The biological activity data, such as IC50 or Ki values, are then correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares. acs.org

A well-validated QSAR model can be a valuable tool in the drug design process. It can be used to prioritize the synthesis of new compounds with potentially improved activity and to guide the optimization of lead compounds. For morpholine derivatives, QSAR models could help to identify the optimal combination of substituents on the morpholine ring and modifications to the hydroxymethyl group to achieve the desired pharmacological profile. acs.org

Morpholin 3 Ylmethanol Hydrochloride As a Privileged Scaffold in Drug Discovery

Design and Development of Novel Drug Candidates Utilizing the Morpholine (B109124) Scaffold

The morpholine moiety is a six-membered saturated heterocycle that is frequently incorporated into drug candidates to enhance their properties. nih.govjchemrev.com Its presence can lead to improved solubility, metabolic stability, and favorable interactions with biological targets. nih.govmdpi.com The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) and the hydrogen bond accepting capability of its oxygen atom contribute to its utility in modulating the physicochemical properties of a lead compound. nih.gov These attributes have justified its classification as a privileged structure in drug design and development. nih.govsemanticscholar.org

Research has demonstrated the versatility of the morpholine scaffold across various therapeutic areas. The table below highlights examples of drug candidates and inhibitors where the morpholine ring is a critical structural feature.

Drug/Inhibitor ClassTherapeutic TargetRationale for Morpholine Inclusion
Reboxetine AnalogsNorepinephrine TransporterOptimization of potency and selectivity. nih.gov
Tetrahydroquinoline DerivativesmTORIncreased water solubility and specific binding interactions. mdpi.com
Aryl-morpholinesPI3K Kinase FamilyServes as a key pharmacophore for selective interaction. nih.gov
Quinoline (B57606) DerivativesCholinesterasesPart of a design strategy to develop inhibitors for Alzheimer's disease. nih.gov

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a well-established method for generating lead compounds that begins with identifying small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.govfrontiersin.org These fragments, which typically adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors), serve as efficient starting points for optimization into more potent, drug-like molecules. biosolveit.defrontiersin.org

Saturated N-heterocycles like morpholine are prevalent architectures in FBDD libraries. nih.gov Building blocks such as Morpholin-3-ylmethanol hydrochloride are ideal starting points for generating fragments because they provide a three-dimensional structure and functional handles for subsequent chemical elaboration. nih.gov The process of "fragment growing" involves adding chemical substituents to the fragment core to form additional interactions with the target protein, thereby increasing affinity and potency. biosolveit.de

Systematic chemical diversity can be achieved by producing collections of substituted morpholines that vary in regiochemistry and stereochemistry. nih.govdigitellinc.com These collections of C-substituted morpholines can be directly applied in fragment screening campaigns. nih.gov Screening isomers with systematically varied structures can provide immediate and actionable structure-activity relationship (SAR) information, accelerating the hit-to-lead process. nih.gov

Table 1: Properties of Morpholine-Based Fragments in FBDD

Property Typical FBDD Guideline ("Rule of Three") Relevance of Morpholine Scaffold
Molecular Weight < 300 Da Simple morpholine derivatives like Morpholin-3-ylmethanol (MW ≈ 117 g/mol ) easily meet this criterion. smolecule.com
cLogP < 3 The inherent polarity from oxygen and nitrogen atoms provides a favorable lipophilicity profile. nih.gov
H-Bond Donors ≤ 3 The N-H group acts as a donor.
H-Bond Acceptors ≤ 3 The oxygen and nitrogen atoms can act as acceptors.
Structural Rigidity Favorable The chair-like conformation provides a defined 3D shape for binding while allowing some flexibility. nih.gov

| Synthetic Tractability | High | The scaffold is readily functionalized, allowing for efficient fragment elaboration. nih.govnih.gov |

Synthesis of Compound Libraries for High-Throughput Screening

The development of compound libraries for High-Throughput Screening (HTS) is a critical component of modern drug discovery. The morpholine scaffold is an attractive core for such libraries due to its synthetic accessibility and privileged structural status. nih.govnih.gov Efficient and general procedures have been developed for the solution-phase parallel synthesis of substituted morpholine derivatives, allowing for the creation of large and diverse libraries. nih.gov

A common strategy involves using a versatile common intermediate, conceptually derived from a building block like this compound, which can be elaborated through various chemical reactions. For example, a library of over 8,000 members was generated from a single mesylate intermediate, which was reacted with numerous phenols and five different classes of reagents to produce a variety of final product classes. nih.gov The use of high-throughput chemistry with robotics facilitates the rapid production and purification of these large compound collections. nih.gov

More recent strategies focus on creating libraries with greater three-dimensional complexity. Synthesizing sp3-rich scaffolds, such as those containing two morpholine rings within a spiroacetal framework, allows for the exploration of novel and underexplored chemical space. acs.orgchemrxiv.org These conformationally well-defined scaffolds serve as starting points for assembling diverse compound libraries that are structurally dissimilar to existing drugs, potentially acting on novel biological targets. chemrxiv.org

Table 2: Examples of Morpholine-Based Library Synthesis Strategies

Library Strategy Core Scaffold Diversification Approach Number of Compounds Key Features
Solution-Phase Parallel Synthesis Substituted Morpholine Reaction of a common mesylate intermediate with 30 phenols and 275 reagents from five classes. nih.gov 7,907 (produced) Designed as a general screening library using proprietary modeling software. nih.gov
Systematic Chemical Diversity (SCD) Methyl-substituted Morpholine Acetic Acid Esters Systematic variation of regiochemistry and stereochemistry (relative and absolute). nih.gov 24 Provides extensive 3D vector coverage from a single scaffold type. nih.gov

Development of Polypharmaceutical Agents with Multi-Target Activity

Polypharmacology, the design of single chemical entities that act on multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The morpholine scaffold is well-suited for the development of such multi-target agents. tandfonline.com Its versatile structure allows for the incorporation of different pharmacophoric elements required for interacting with diverse biological targets.

For instance, morpholine derivatives have been designed as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. tandfonline.com The ability of these compounds to simultaneously modulate multiple pathways can provide a synergistic therapeutic effect. tandfonline.com The favorable physicochemical properties conferred by the morpholine ring, such as the ability to cross the blood-brain barrier, are critical for drugs targeting neurological enzymes. tandfonline.com

In the field of infectious diseases, morpholine-modified ruthenium-based agents have been developed as metalloantibiotics with multiple antibacterial mechanisms. nih.gov These agents have demonstrated the ability to destroy the bacterial membrane, induce the production of reactive oxygen species (ROS), and overcome bacterial resistance, showcasing a multi-pronged approach to combatting infection. nih.gov The inclusion of the morpholine moiety is a key part of a strategy to obtain promising therapeutics with multitarget mechanisms. nih.gov

Exploration of Novel Chemical Space through Scaffold Diversification

Exploring novel chemical space is essential for identifying new drug leads with unique mechanisms of action. Scaffold diversification involves modifying a core molecular structure to generate a wide range of analogs with diverse shapes, stereochemistry, and functionality. The morpholine scaffold serves as an excellent starting point for such explorations. nih.govacs.org

One powerful strategy is Systematic Chemical Diversity (SCD), which guides the expansion of saturated scaffolds through controlled regiochemical and stereochemical variation. nih.govdigitellinc.com By applying SCD to the morpholine core, a collection of diverse C-substituted morpholines can be produced, efficiently sampling chemical space with a variety of three-dimensional vectors. nih.gov This approach provides a more synthetically tractable route to achieving chemical diversity compared to populating a library with highly dissimilar scaffolds. nih.gov

Another approach is the synthesis of complex, sp3-rich architectures that are underrepresented in typical screening libraries. For example, a short and scalable route to bis-morpholine spiroacetals has been developed, providing conformationally well-defined 3D scaffolds. acs.org Functionalizing these complex cores allows for the assembly of compound libraries that occupy a unique and biologically relevant region of chemical space. acs.org These diversification strategies, including Diversity-Oriented Synthesis (DOS), are crucial for generating high-quality small-molecule collections that can be used as probes to investigate biological pathways and discover new therapeutic agents. researchgate.net

Preclinical Research and Translational Studies

In vitro and In vivo Efficacy Assessments

Preclinical evaluations of morpholin-3-ylmethanol hydrochloride and its derivatives often begin with in vitro studies to determine their biological activity at a cellular level. Research has indicated that the core structure, (S)-morpholin-3-ylmethanol, has been investigated for various biological activities, including potential antimicrobial properties against certain bacterial strains and cytotoxic effects. smolecule.com Specifically, its ability to induce apoptosis in cancer cells has been a subject of study. smolecule.com

Given that the morpholine (B109124) ring is a common feature in drugs targeting the central nervous system (CNS), efficacy assessments for derivatives of this compound frequently focus on neurological targets. nih.gov These compounds are often evaluated for their potential to modulate receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

In vivo efficacy is subsequently tested in animal models designed to replicate aspects of human diseases. For instance, a novel morpholine-containing corticotropin-releasing factor receptor 1 (CRF1) antagonist demonstrated efficacy in animal models of anxiety. nih.gov Such studies typically measure behavioral outcomes, like performance in an elevated plus-maze, or physiological changes to assess the compound's therapeutic potential. nih.govnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Studies

The morpholine moiety is often incorporated into drug candidates to modulate and optimize their pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Preclinical PK studies in animal models, typically rats or mice, aim to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Key pharmacokinetic parameters evaluated for morpholine-containing compounds include:

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL): The rate at which a drug is removed from the body.

Oral Bioavailability (%F): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

For example, studies on other brain-penetrant, morpholine-containing compounds have detailed these properties, showing half-lives of several hours and high oral bioavailability in rats. nih.gov

Pharmacodynamic studies link the drug's concentration to its effect. This involves measuring the compound's ability to engage its biological target in vivo. Techniques such as ex vivo binding assays can be used to determine the dose-dependent occupancy of the target receptor in the brain after systemic administration. nih.gov The goal is to establish a clear relationship between the dose, plasma and brain concentrations, and the observed therapeutic effect.

Table 1: Representative Preclinical PK/PD Parameters for CNS-Targeted Compounds

ParameterDescriptionExample Metric
Half-Life (t½)Time for drug concentration to halve3.9 hours (intravenous)
Oral Bioavailability (%F)Fraction of oral dose reaching circulation91.1%
ED₅₀ (Efficacy)Dose causing 50% of maximal effect1.3 mg/kg (ex vivo binding)
Brain/Blood RatioRatio of drug concentration in brain vs. blood> 1.0

Metabolic Stability and Clearance Investigations

One of the strategic advantages of incorporating a morpholine ring into a drug candidate is to enhance its metabolic stability. smolecule.com High metabolic stability is a desirable trait in drug development as it can lead to a longer duration of action and a more predictable pharmacokinetic profile. Rapid biotransformation can reduce a drug's exposure and lead to the formation of various metabolites, whereas high stability can sometimes increase the risk of drug-drug interactions. researchgate.net

Metabolic stability is typically assessed in vitro using liver microsomes or hepatocytes from different species, including humans. The key parameters measured are the intrinsic clearance (CLint) and the in vitro half-life (t½). researchgate.net Compounds are often categorized based on their rate of metabolism.

Table 2: Classification of Metabolic Stability based on Substrate Depletion

CategorySubstrate Depletion RateImplication for Clearance
Very Fast> 80%High Clearance
Fast50-80%Intermediate to High Clearance
Moderate20-50%Low to Intermediate Clearance
Slow5-19%Low Clearance
Very Slow< 5%Very Low Clearance

Data derived from conceptual classifications in metabolic research. researchgate.net

The morpholine ring's chemical nature generally makes it less susceptible to extensive metabolism by cytochrome P450 enzymes, which are primary drivers of drug clearance. This inherent stability helps ensure that the parent compound remains in circulation longer, allowing it to reach its therapeutic target.

Brain Penetration Studies, including Blood-Brain Barrier Permeability

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical requirement. The BBB is a highly selective membrane that protects the brain from xenobiotics. nih.gov The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, allow it to participate in both lipophilic and hydrophilic interactions, which can improve a molecule's ability to permeate the BBB. nih.gov

Developing CNS drugs necessitates a fine balance between molecular size and lipophilicity to achieve brain penetration. nih.gov Preclinical assessment of BBB permeability can be conducted using various models:

In vitro models: Using cultured brain microvascular endothelial cells.

Ex vivo models: Measuring drug concentration in brain tissue after administration in animals.

In silico models: Predicting brain penetration based on physicochemical properties.

A key parameter used in predictive models is ΔlogP, defined as the difference between the logarithm of the partition coefficient in octanol/water and cyclohexane/water. This value serves as an indicator of a compound's hydrogen-bonding capacity, with lower values often correlating with better brain penetration. nih.gov An ideal CNS drug candidate will typically exhibit a steady-state brain-to-blood concentration ratio greater than 1.0. nih.gov

Biomarker Identification and Validation for Efficacy and Safety

Biomarkers are measurable indicators used to assess the safety and efficacy of a new drug. In the preclinical development of a compound like this compound or its derivatives, biomarkers are crucial for making go/no-go decisions.

Efficacy Biomarkers: These biomarkers provide evidence that the drug is engaging its target and producing the desired biological effect. For a CNS drug, an efficacy biomarker could be a measurement of receptor occupancy in the brain via imaging techniques or a change in the levels of a specific neurotransmitter or protein in the cerebrospinal fluid.

Safety Biomarkers: These are used to monitor for potential toxicity. Standard safety biomarkers include measurements of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine) in the blood. More specific biomarkers may be developed if a particular off-target effect is suspected.

The validation of these biomarkers is a critical step. It involves demonstrating a consistent and predictable relationship between the biomarker's response and a clinical or biological endpoint. The successful translation of preclinical biomarkers to clinical use is a significant challenge in drug development. crownbio.com

Analytical Techniques for Research and Characterization

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of Morpholin-3-ylmethanol hydrochloride, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts and splitting patterns of the protons reveal their chemical environment and connectivity. The protons on the morpholine (B109124) ring and the methanol (B129727) substituent will exhibit characteristic signals. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at different chemical shifts due to the varying electronegativity of these heteroatoms. The partial double bond character of the amide C-N bond can sometimes lead to the observation of two distinct conformers at room temperature on the NMR timescale. researchgate.net

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment. The carbons bonded to the electronegative oxygen and nitrogen atoms are typically shifted downfield. rsc.orgresearchgate.net For example, in related morpholine structures, the carbon atoms of the morpholine ring typically show signals around 43-47 ppm and 63-66 ppm. researchgate.net

Table 1: Representative NMR Data for Morpholine Derivatives

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H 2.5 - 4.0 Signals for the morpholine ring protons, often showing complex splitting patterns.
¹H 3.5 - 3.8 Signals for the hydroxymethyl (-CH₂OH) group protons.
¹³C ~45 Carbon atoms adjacent to the nitrogen atom (C-N).
¹³C ~65 Carbon atoms adjacent to the oxygen atom (C-O).

Note: Actual chemical shifts can vary depending on the solvent and specific substitution pattern. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

The IR spectrum of a related compound, morpholine hydrochloride, provides a reference for the expected absorption bands. nist.gov Key vibrational modes for this compound would include:

O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group from the methanol substituent.

N-H Stretching: Absorption bands associated with the secondary amine hydrochloride salt in the morpholine ring, often appearing in the 2400-2800 cm⁻¹ range as broad peaks.

C-H Stretching: Absorptions from the methylene (B1212753) (CH₂) groups of the morpholine ring are expected in the 2850-3000 cm⁻¹ region. researchgate.net

C-O Stretching: A strong absorption band, typically found in the 1000-1200 cm⁻¹ range, corresponding to the C-O-C ether linkage in the morpholine ring and the C-OH bond of the methanol group.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Hydroxyl (-OH) Stretching 3200 - 3600 (Broad)
Amine Salt (N-H) Stretching 2400 - 2800 (Broad)
Alkane (C-H) Stretching 2850 - 3000

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture. These methods are crucial for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of this compound. bldpharm.com This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For polar compounds like morpholine and its derivatives, various HPLC modes can be employed. Mixed-mode columns, such as those with cation-exchange properties, are effective for retaining and separating basic compounds. helixchrom.com Because morpholine derivatives often lack a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or by derivatization with a UV-active agent. helixchrom.comresearchgate.net A common derivatization agent is 1-naphthylisothiocyanate, which reacts with the amine to form a thiourea (B124793) derivative that can be detected with high sensitivity by a UV detector. researchgate.net

Table 3: Typical HPLC Parameters for Morpholine Analysis

Parameter Description
Column Mixed-mode (e.g., Coresep 100) or Reversed-Phase C18
Mobile Phase Acetonitrile/Water with additives like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid
Detector Refractive Index (RI), UV (after derivatization)

| Purpose | Purity assessment, quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. europeanpharmaceuticalreview.com This hyphenated technique is invaluable for both the identification and quantification of this compound and any potential impurities. bldpharm.com

After separation on an HPLC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this, generating protonated molecular ions [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice for polar compounds like morpholine when coupled with MS detection. nih.gov

Table 4: LC-MS Method Parameters

Parameter Description
Separation Mode Hydrophilic Interaction Liquid Chromatography (HILIC)
Ionization Source Electrospray Ionization (ESI)
Detection Mode Mass analysis of protonated molecule [M+H]⁺

| Application | Impurity profiling, structural confirmation, trace analysis |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to polar and non-volatile compounds like this compound often requires a derivatization step. osha.gov Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

For morpholine and related compounds, a common derivatization strategy involves reaction with sodium nitrite (B80452) under acidic conditions to produce the more volatile N-nitrosomorpholine derivative. nih.govresearchgate.net This derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. osha.govnih.gov The use of GC-MS provides high sensitivity and specificity, allowing for the definitive identification of the derivative based on its mass spectrum. nih.govresearchgate.net

Table 5: GC Analysis Approach for Morpholine-related Compounds

Step Description
Sample Preparation Derivatization (e.g., with sodium nitrite) to increase volatility. nih.gov
Separation Gas chromatography using a suitable capillary column.
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS). osha.govnih.gov

| Key Advantage | High resolution and sensitivity, especially with MS detection. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides crucial data for its identification and characterization. The analysis involves ionizing the molecule and then detecting the mass of the parent ion and its various fragments.

When subjected to mass spectrometry, typically using a technique like electrospray ionization (ESI) which is suitable for polar and salt compounds, the molecule of interest is the free base, (Morpholin-3-yl)methanol. The hydrochloride salt will dissociate, and the free base will be protonated, usually leading to the observation of the pseudomolecular ion [M+H]⁺.

The exact monoisotopic mass of the free base, (Morpholin-3-yl)methanol (C₅H₁₁NO₂), is 117.0790 u. Therefore, in positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 118.0868. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with high accuracy.

Fragmentation of the parent ion provides valuable structural information. The fragmentation pattern of (Morpholin-3-yl)methanol is influenced by the presence of the morpholine ring, the secondary amine, and the primary alcohol functional groups. Key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. This would involve the cleavage of the C-C bond between the morpholine ring and the methanol group, leading to a stable morpholine-derived cation.

Ring cleavage of the morpholine moiety: The morpholine ring can undergo fragmentation, leading to characteristic smaller ions. This can involve the loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde.

Loss of water (H₂O): The primary alcohol can easily lose a molecule of water, especially in certain ionization modes, leading to a fragment ion with a mass 18 u less than the parent ion.

Detailed research findings would involve tandem mass spectrometry (MS/MS) experiments to isolate the [M+H]⁺ ion and induce its fragmentation. This allows for the precise determination of the fragmentation pathways and the structure of the resulting product ions. The relative abundance of these fragment ions helps in creating a characteristic mass spectrum that can be used as a fingerprint for the identification of Morpholin-3-ylmethanol.

Interactive Data Table: Predicted Mass Spectrometry Fragments for (Morpholin-3-yl)methanol

The following table outlines the predicted major ions that would be observed in the mass spectrum of (Morpholin-3-yl)methanol under positive ion ESI conditions.

m/z (Predicted) Ion Formula Fragment Description Proposed Structure of Fragment
118.0868[C₅H₁₂NO₂]⁺Protonated molecular ion ([M+H]⁺)Protonated (Morpholin-3-yl)methanol
100.0762[C₅H₁₀NO]⁺Loss of water (-H₂O) from [M+H]⁺Ion derived from dehydration
87.0657[C₄H₉NO]⁺Loss of the hydroxymethyl radical (-•CH₂OH) followed by protonation, or cleavage of the C-CH₂OH bond.Protonated Morpholine
57.0578[C₃H₇N]⁺Ring cleavage fragmentFragment containing the nitrogen atom
44.0500[C₂H₆N]⁺Ring cleavage fragmentFragment containing the nitrogen atom
31.0184[CH₅O]⁺Protonated methanol fragmentProtonated Methanol

Future Research Directions and Therapeutic Implications

Novel Target Identification and Validation

The process of discovering new drugs is intrinsically linked to the identification and validation of novel biological targets. technologynetworks.com The morpholine (B109124) scaffold, inherent in Morpholin-3-ylmethanol hydrochloride, is instrumental in this exploratory phase. By using this compound as a core structure, chemists can generate extensive libraries of diverse molecules. researchgate.netdigitellinc.com These libraries are then screened against various biological systems to identify novel interactions with proteins, enzymes, and receptors that are implicated in disease pathways.

A key advantage of the morpholine ring is its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for a compound to be a viable drug candidate. researchgate.netnih.gov The specific stereochemistry of (S)-morpholin-3-ylmethanol is particularly significant, as biological systems are chiral, and different enantiomers of a molecule can exhibit vastly different pharmacological effects. smolecule.com This allows for the precise probing of target binding sites.

An exemplary case of this approach is the identification of a novel morpholine-containing antagonist for the P2Y12 receptor, a critical target for antiplatelet therapies. nih.govelsevierpure.commdpi.com This discovery underscores the potential of screening morpholine-based compounds to uncover new therapeutic agents for previously established targets or to validate entirely new ones.

Table 1: Application of Morpholine Scaffolds in Target Identification

Application Area Target Class Rationale for Using Morpholine Scaffold Key Findings
Antithrombotic Agents P2Y12 Receptor Screening of libraries containing diverse scaffolds to find novel antagonists. mdpi.com Identification of a new, reversible morpholine-based antagonist with a distinct mechanism from existing drugs. elsevierpure.com
CNS Disorders Enzymes & Receptors (e.g., MAO-B, M1 Muscarinic) The morpholine ring aids in crossing the blood-brain barrier and provides key interactions in binding sites. nih.gov Replacement of a piperidine (B6355638) ring with morpholine enhanced activity toward MAO-B by 100-fold. nih.gov

Development of Next-Generation Morpholine-Based Therapeutics

The morpholine nucleus is a cornerstone in the development of advanced therapeutics due to its proven ability to enhance potency and confer desirable drug-like properties. nih.govresearchgate.net this compound serves as a key building block in the synthesis of these next-generation drugs. wikipedia.org Its structure is integral to approved medications such as the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org

Future development focuses on leveraging the morpholine scaffold to create drugs with improved efficacy, selectivity, and safety profiles. nih.gov Research between 2019 and 2024 has highlighted the optimization of "morpholine-clubbed heterocycles" for treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO). nih.govtandfonline.com In this context, this compound provides a chiral starting material to synthesize specific isomers that can selectively inhibit these enzymes, potentially leading to more effective treatments for conditions like Alzheimer's and Parkinson's disease. tandfonline.comresearchgate.net

The versatility of the morpholine ring allows it to act not just as a passive scaffold but as an active component of the pharmacophore, directly interacting with target proteins to enhance binding affinity and potency. nih.govacs.org

Addressing Drug Resistance and Unmet Medical Needs

The rise of multidrug resistance (MDR) in both infectious diseases and oncology presents a critical unmet medical need. nih.govnih.gov Morpholine-based compounds are emerging as a promising strategy to combat this challenge. The unique structure of the morpholine ring can be exploited to design molecules that circumvent existing resistance mechanisms or even reverse them.

For instance, research has shown that certain morpholine-containing compounds can act as antibiotic adjuvants. nih.gov They work by enhancing the efficacy of existing antibiotics against resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds can function by inhibiting bacterial efflux pumps or by interacting with resistance-conferring proteins like PBP2a. nih.gov

In oncology, morpholine-substituted quinazoline derivatives have demonstrated potent activity against cancer cell lines, including those known for drug resistance. nih.gov These compounds can induce apoptosis (programmed cell death) through novel mechanisms, offering a new line of attack against tumors that no longer respond to conventional chemotherapy. nih.gov this compound can serve as a precursor to create libraries of such compounds for screening and optimization.

Table 2: Morpholine Derivatives in Combating Drug Resistance

Compound Class Target/Application Mechanism of Action Reference Finding
5-Arylideneimidazolones MRSA (Antibiotic Adjuvant) Interaction with the allosteric site of PBP2a; inhibition of the AcrAB-TolC efflux pump. nih.gov Significantly reduced the minimum inhibitory concentration (MIC) of oxacillin and ampicillin against MRSA. nih.gov
Quinazoline Derivatives Anticancer (MCF-7, A549, SHSY-5Y cell lines) Inhibition of cell proliferation in the G1 phase and induction of apoptosis. nih.gov Compounds AK-3 and AK-10 showed significant cytotoxic activity against all three cancer cell lines. nih.gov

Advanced Drug Delivery Systems Utilizing Morpholine Structures

The future of medicine increasingly relies on advanced drug delivery systems that can transport therapeutic agents to specific sites in the body, control their release, and protect them from degradation. The chemical properties of morpholine make it a valuable component in the design of such systems.

Researchers have developed novel stimuli-responsive polymers and hydrogels derived from morpholine monomers. nih.gov These "smart" materials can change their structure in response to environmental cues like pH. nih.gov For example, a hydrogel could be designed to remain stable at the neutral pH of blood but swell and release its drug payload in the acidic microenvironment of a tumor. The hydroxyl group on this compound provides a convenient point for polymerization or for grafting the molecule onto a larger polymer backbone, integrating its favorable properties into the drug delivery vehicle.

Furthermore, the inherent ability of the morpholine moiety to improve solubility and membrane permeability can be harnessed to enhance the bioavailability of poorly soluble drugs when incorporated into delivery platforms like nanoparticles or polymer-drug conjugates. researchgate.netmdpi.com

Computational Drug Design and Artificial Intelligence in Scaffold Optimization

Modern drug discovery is heavily reliant on computational tools and artificial intelligence (AI) to accelerate the design and optimization of new drug candidates. The morpholine scaffold, as exemplified by this compound, is an ideal subject for these in silico techniques.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to model how morpholine derivatives interact with their biological targets at an atomic level. nih.govmdpi.com These simulations allow scientists to predict the binding affinity and orientation of a potential drug molecule within a target's active site, guiding the synthesis of more potent and selective compounds. mdpi.com For example, simulations have been used to validate the stable interaction of morpholine-containing tetrahydroquinoline derivatives within the active site of the mTOR protein, a key cancer target. mdpi.com

AI and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel, unsynthesized morpholine derivatives. This predictive power helps researchers prioritize which molecules to synthesize and test, saving significant time and resources in the drug discovery pipeline. researchgate.net

Table 3: Computational Approaches in Morpholine Scaffold Optimization

Computational Method Biological Target Purpose of Study Key Outcome
Molecular Docking & MD Simulation mTOR (Cancer) To understand binding interactions and stability of novel tetrahydroquinoline derivatives. mdpi.com Confirmed stable protein-ligand interactions, validating the design of potent mTOR inhibitors. mdpi.com
Molecular Docking Carbonic Anhydrase (Cancer) To predict the binding mode of novel morpholine-acetamide derivatives. nih.gov Docking results correlated with experimental data, identifying key interactions responsible for inhibitory activity. nih.gov

Q & A

Q. What are the key synthetic routes for Morpholin-3-ylmethanol hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting (S)-3-chloromorpholine with methanol under reflux conditions, followed by acidification with HCl to isolate the hydrochloride salt . Critical parameters include:

  • Temperature control : Excess heat may lead to side reactions (e.g., oxidation of the morpholine ring).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous methanol improves solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of 3-chloromorpholine to methanol optimizes conversion (yields ~75–80%) .

Example Protocol :

StepReagents/ConditionsPurpose
1(S)-3-Chloromorpholine, methanol, 60°C, 12hNucleophilic substitution
2HCl gas in diethyl etherSalt formation
3Recrystallization (ethanol/water)Purification

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves impurities (<1% by area normalization) .
  • NMR : 1H^1H NMR (D2 _2O) confirms stereochemistry: δ 3.6–4.1 ppm (morpholine ring protons), δ 3.3 ppm (CH2 _2OH) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 134.1) validates molecular weight .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Solubility :
SolventSolubility (mg/mL, 25°C)Notes
Water>100High solubility due to ionic character
Ethanol50–60Limited solubility; used for recrystallization
DMSO<10Avoid for long-term storage
  • Stability : Stable at −20°C for >12 months. Degrades at >80°C or in basic conditions (pH >8) via ring-opening reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

  • The (S)-enantiomer exhibits higher binding affinity to enzymes like monoamine oxidases due to spatial compatibility with chiral active sites. For example:
  • Docking Studies : Molecular dynamics simulations show (S)-enantiomers form hydrogen bonds with Asp-132 and Tyr-326 residues in MAO-B (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for (R)-enantiomers) .
    • Experimental Validation :
  • Use chiral chromatography (Chiralpak IA column) to isolate enantiomers .
  • Compare IC50_{50} values in enzyme inhibition assays (e.g., (S)-enantiomer IC50_{50}: 12 µM vs. (R)-enantiomer: 45 µM) .

Q. What strategies mitigate contradictions in reported biological activity data for Morpholin-3-ylmethanol derivatives?

Discrepancies often arise from:

  • Impurity profiles : Trace morpholine oxidation products (e.g., nitrosamines) may confound assays. Mitigate via LC-MS purity checks .
  • Assay conditions : Variations in buffer pH (e.g., phosphate vs. Tris-HCl) alter protonation states, affecting binding. Standardize to pH 7.4 ± 0.2 .

Q. How can researchers design analogs of this compound to enhance metabolic stability?

  • Rational Modifications :
StrategyExampleOutcome
Methylation Replace -OH with -OCH3_3Reduces Phase II glucuronidation
Ring substitution Introduce electron-withdrawing groups (e.g., -NO2_2) at C4Blocks CYP3A4-mediated oxidation
  • In vitro Testing :
  • Assess metabolic stability in hepatocyte models (e.g., t1/2_{1/2} improved from 1.2h to 4.5h for methoxy analog) .

Methodological Best Practices

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin/eye irritation (similar to morpholine derivatives) .
  • PPE : Nitrile gloves, safety goggles, and fume hood use mandatory .
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

  • Interlab Validation : Share batches with ≥3 independent labs for NMR/HPLC cross-verification .
  • QC Metrics :
  • Purity ≥98% (HPLC), enantiomeric excess ≥99% (chiral HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholin-3-ylmethanol hydrochloride
Reactant of Route 2
Morpholin-3-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.